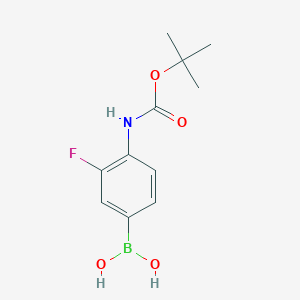

4-N-Boc-Amino-3-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDXWWVPJSNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624413 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-87-2 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-N-Boc-amino-3-fluorophenylboronic acid

This technical guide provides a comprehensive overview of a viable synthetic route for 4-N-Boc-amino-3-fluorophenylboronic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The methodologies outlined are based on established chemical principles and adapted from published syntheses of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The most direct and commonly employed strategy for the synthesis of this compound commences with the commercially available 4-bromo-2-fluoroaniline. The synthesis involves a three-step sequence:

-

Protection of the Amino Group: The amino functionality of 4-bromo-2-fluoroaniline is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to prevent interference of the acidic proton of the amine in the subsequent organometallic reaction.

-

Halogen-Metal Exchange and Borylation: The aryl bromide is converted to an aryllithium species via a halogen-metal exchange reaction. This nucleophilic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

This approach is advantageous due to the ready availability of the starting material and the generally high yields of the individual steps.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of similar compounds and represent a plausible and efficient route to the target molecule.[2][3]

Step 1: Synthesis of tert-butyl (4-bromo-2-fluorophenyl)carbamate

This step involves the protection of the amino group of 4-bromo-2-fluoroaniline with a Boc group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-2-fluoroaniline | 190.02 | 10.0 g | 52.6 mmol |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 12.6 g | 57.9 mmol |

| Triethylamine (TEA) | 101.19 | 8.8 mL | 63.1 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in dichloromethane (200 mL).

-

To this solution, add triethylamine (8.8 mL, 63.1 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (12.6 g, 57.9 mmol) in dichloromethane (50 mL) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (4-bromo-2-fluorophenyl)carbamate as a white solid.

Step 2: Synthesis of (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid

This step involves the crucial lithium-bromine exchange followed by borylation and subsequent hydrolysis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-butyl (4-bromo-2-fluorophenyl)carbamate | 290.12 | 10.0 g | 34.5 mmol |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 15.2 mL | 37.9 mmol |

| Trimethyl borate | 103.91 | 4.6 mL | 41.4 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (4-bromo-2-fluorophenyl)carbamate (10.0 g, 34.5 mmol) in anhydrous THF (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (15.2 mL of a 2.5 M solution in hexanes, 37.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add trimethyl borate (4.6 mL, 41.4 mmol) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are based on typical yields for analogous reactions found in the literature.

| Step | Product | Starting Material | Expected Yield (%) | Reference |

| 1 | tert-butyl (4-bromo-2-fluorophenyl)carbamate | 4-bromo-2-fluoroaniline | 85-95% | General Boc protection |

| 2 | This compound | tert-butyl (4-bromo-2-fluorophenyl)carbamate | 45-60% | [2][3] |

Synthesis Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-N-Boc-amino-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-N-Boc-amino-3-fluorophenylboronic acid. Intended for professionals in research and drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and procedural workflows.

Core Physicochemical Properties

This compound is a synthetically valuable arylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring significantly influences its electronic properties, reactivity, and solubility, making it a versatile building block in medicinal chemistry and materials science.

Chemical Structure and Identification

-

IUPAC Name: (4-((tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid[1]

-

CAS Number: 218301-87-2

-

Molecular Formula: C₁₁H₁₅BFNO₄[1]

-

Molecular Weight: 255.05 g/mol

Tabulated Physicochemical Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the compound and its close structural analogs to provide a comparative reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Amino-3-fluorophenylboronic acid hydrochloride | 4-(N-Boc-amino)phenylboronic acid |

| Molecular Weight | 255.05 g/mol | 191.40 g/mol [2] | 237.06 g/mol [3] |

| Physical Form | Solid | Solid[2] | Solid[3] |

| Melting Point | Data not available | 150-160 °C[2] | 199-204 °C (dec.)[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | 7.8 (for acetylated derivative) | Data not available |

| logP | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Note: The pKa value for the acetylated derivative of 4-amino-3-fluorophenylboronic acid suggests that the acidity of the boronic acid is influenced by the nature of the substituent on the amino group. The melting points of the analogs provide an estimated range for the title compound.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

-

Solubility Determination

Understanding the solubility profile of a compound is essential for its application in various chemical processes.

-

Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Procedure:

-

A known mass (e.g., 1 mg) of the compound is added to a test tube.

-

A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, further additions of the compound are made until saturation is reached. If the solid has not dissolved, the mixture can be heated to assess temperature effects on solubility.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

-

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For arylboronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.

-

Apparatus: pH meter, automatic titrator or micropipettes, beaker, magnetic stirrer, standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water or acetonitrile/water to ensure solubility).

-

The solution is placed in a thermostatted beaker with a magnetic stirrer and a calibrated pH electrode.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in its pharmacokinetic properties.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reversed-phase column (e.g., C18), vials, and a series of reference compounds with known logP values.

-

Procedure (RP-HPLC Method):

-

A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is prepared.

-

A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.

-

The logarithm of the capacity factor (k') is calculated for each standard and plotted against its known logP value.

-

A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

The log k' for the target compound is calculated and used to determine its logP from the calibration curve.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common applications and logical workflows involving this compound and related compounds.

Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Development of a Fluorescent Glucose Sensor

Phenylboronic acids are widely used in the development of fluorescent sensors for glucose detection due to their ability to reversibly bind with diols.

Caption: Development workflow for a fluorescent glucose sensor.

References

An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid

CAS Number: 218301-87-2

This technical guide provides a comprehensive overview of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and its significant applications, particularly in cross-coupling reactions.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring makes it a valuable reagent in medicinal chemistry for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, which can be removed under acidic conditions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 218301-87-2 | [1][2] |

| Molecular Formula | C11H15BFNO4 | [1][2] |

| Molecular Weight | 255.05 g/mol | [1][2] |

| Purity | ≥97.0% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Synthesis Protocol

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the unprotected 4-amino-3-fluorophenylboronic acid, followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of 4-amino-3-fluorophenylboronic acid[5]

This procedure is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline. The first part of this synthesis involves the protection of the amine group, followed by a lithium-halogen exchange, reaction with a borate ester, and finally deprotection.

Materials:

-

4-bromo-2-fluoroaniline

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethylsilyl chloride (TMSCl)

-

tert-Butyl lithium (t-BuLi) in pentane

-

Trimethylborate (B(OMe)3)

-

Tetrahydrofuran (THF), dry

-

Ether, dry

-

0.1 N Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Pentane

-

Nitrogen gas

-

Standard flame-dried glassware for air-sensitive reactions

Experimental Protocol:

-

Amine Protection: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5 g (26.3 mmol) of 4-bromo-2-fluoroaniline in approximately 50 ml of dry THF. Cool the flask to 0°C.

-

Add 36.2 ml (57.9 mmol) of 1.6 M n-BuLi in hexane dropwise using a syringe pump over 2.5 hours, maintaining the temperature at 0°C.

-

Following the addition of n-BuLi, add 7.5 ml (57.9 mmol) of trimethylsilyl chloride (TMSCl) via a syringe pump over 1.5 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight under nitrogen.

-

Remove the solvent by vacuum evaporation. The resulting residue is the silyl-protected intermediate.

-

Boronic Acid Formation: In a separate flame-dried flask under nitrogen, place the crude silyl-protected intermediate. Add 7.5 ml of dry ether and cool the flask to -78°C.

-

Slowly add 17.5 ml (29.6 mmol) of 1.7 M t-BuLi in pentane over 30 minutes.

-

In another flame-dried flask, prepare a solution of 5.5 ml of trimethylborate in 5.8 ml of dry THF and cool it to -78°C.

-

Transfer the lithium-halogen exchange reaction mixture into the trimethylborate solution. Stir for 15-20 minutes.

-

Hydrolysis and Work-up: Slowly warm the reaction mixture to room temperature.

-

Add 63 ml of 0.1 N HCl and stir the mixture overnight.

-

Extract the aqueous layer with ether (2 x 10 ml).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield a yellowish oil.

-

Precipitate the product by adding cold pentane (0°C) to obtain 4-amino-3-fluorophenylboronic acid as a light-yellow solid.

Step 2: Boc Protection of 4-amino-3-fluorophenylboronic acid[2][6]

This is a general procedure for the N-tert-butyloxycarbonylation of an amine.

Materials:

-

4-amino-3-fluorophenylboronic acid

-

Di-tert-butyl dicarbonate (Boc2O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., THF, water, or a biphasic mixture)

-

Ethyl acetate for extraction

-

Brine

Experimental Protocol:

-

Dissolve or suspend 4-amino-3-fluorophenylboronic acid in a suitable solvent.

-

Add 1.0 to 1.5 equivalents of a suitable base.

-

Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc2O).

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, if a biphasic system was not used, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography.

Caption: Synthesis workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][4][5] this compound is utilized to introduce a 4-N-Boc-amino-3-fluorophenyl moiety onto various organic scaffolds, a common strategy in the synthesis of biologically active compounds and functional materials.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling[10][11]

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2) (0.01 - 0.05 equivalents)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide/triflate, this compound, the base, and the palladium catalyst (and ligand, if separate).

-

Add the anhydrous, degassed solvent via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water or 1N HCl to remove the base and excess boronic acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[6] Boron-containing compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, highlighted by the approval of drugs like bortezomib.[4][7] this compound serves as a versatile building block, allowing for the incorporation of a fluorinated and amino-functionalized phenyl ring into potential drug molecules, which can be crucial for establishing desired structure-activity relationships.[3] The Boc-protected amine allows for further synthetic manipulations or can be deprotected to reveal a primary amine for subsequent reactions.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) for this specific compound. As a general precaution when handling fine chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. Storage should be in a tightly sealed container in a cool, dry place as recommended.[1]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 218301-87-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-N-Boc-amino-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformation of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block in medicinal chemistry and chemical biology. Given the limited publicly available experimental data on this specific molecule, this guide leverages a combination of experimental data from its close analog, 4-amino-3-fluorophenylboronic acid, and predictive computational modeling to offer a comprehensive understanding of its structural characteristics.

Molecular Structure

The molecular structure of this compound is characterized by a central phenyl ring substituted with three key functional groups: a boronic acid group (-B(OH)₂), a fluorine atom, and a Boc-protected amine group (-NHBoc). The spatial arrangement of these substituents dictates the molecule's chemical reactivity and its potential interactions with biological targets.

Core Phenylboronic Acid Moiety

The phenylboronic acid component is fundamental to the molecule's function, particularly its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and as a pharmacophore in drug design. The electronic properties of the phenyl ring are modulated by the electron-withdrawing fluorine atom and the electron-donating Boc-protected amine.

Key Substituents and Their Influence

-

Boronic Acid Group (-B(OH)₂): This functional group is the primary site for interactions with diols. Its Lewis acidic nature and the orientation of the hydroxyl groups are critical for binding affinity and selectivity.

-

Fluorine Atom (-F): The presence of a fluorine atom at the 3-position has a significant impact on the acidity of the boronic acid. The strong electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, which can be advantageous for binding to diols at physiological pH.

-

N-Boc-amino Group (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the amine serves to modulate its reactivity and solubility. The bulky nature of the Boc group also introduces steric hindrance, which can influence the conformation of the molecule.

Conformational Analysis

The overall shape and flexibility of this compound are determined by the rotational freedom around its single bonds. Understanding the preferred conformations is crucial for predicting its binding modes and designing molecules with improved properties.

Rotation around the C-N and C-B Bonds

Rotation around the C-N bond of the Boc-protected amine and the C-B bond of the boronic acid group can lead to different spatial arrangements of these substituents relative to the phenyl ring. Steric hindrance between the bulky Boc group, the adjacent fluorine atom, and the boronic acid group will likely favor conformations that minimize these steric clashes.

Predicted Low-Energy Conformations

Computational modeling suggests that the most stable conformations will likely involve the planar phenyl ring with the substituents oriented to reduce steric strain. The boronic acid group is predicted to have its hydroxyl groups oriented to allow for potential intermolecular hydrogen bonding in the solid state. The large Boc group will likely adopt a conformation that places the bulky tert-butyl group away from the phenyl ring and the other substituents.

Quantitative Structural Data

Due to the absence of a published crystal structure for this compound, the following table presents a combination of experimental data for the closely related 4-amino-3-fluorophenylboronic acid[1] and computationally predicted data for the target molecule. This provides a valuable, albeit predictive, insight into its key structural parameters.

| Parameter | 4-amino-3-fluorophenylboronic acid (Experimental, X-ray)[1] | This compound (Predicted, Computational) |

| Bond Lengths (Å) | ||

| C-B | ~1.55 | ~1.56 |

| B-O1 | ~1.37 | ~1.38 |

| B-O2 | ~1.37 | ~1.38 |

| C-F | ~1.36 | ~1.35 |

| C-N | ~1.40 | ~1.42 |

| **Bond Angles (°) ** | ||

| O1-B-O2 | ~118 | ~119 |

| C-B-O1 | ~121 | ~120 |

| C-B-O2 | ~121 | ~121 |

| Dihedral Angles (°) | ||

| C-C-C-B | Planar | Near Planar |

| C-C-N-C(Boc) | - | ~90 |

Experimental Protocols

The characterization of the molecular structure and conformation of molecules like this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments that would be cited for such a compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and conformation in solution.

Methodology:

-

Sample Preparation: A ~5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR: Specifically probes the fluorine atom, providing information about its electronic environment.

-

¹¹B NMR: Characterizes the boron center, which is sensitive to its coordination state.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and aid in the complete assignment of the ¹H and ¹³C NMR spectra, providing further conformational insights.

Computational Modeling

Objective: To predict the stable conformations and electronic properties of the molecule.

Methodology:

-

Structure Building: The 2D structure of this compound is drawn and converted to a 3D model.

-

Conformational Search: A systematic or random conformational search is performed to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory, DFT) with an appropriate basis set (e.g., 6-31G*). The relative energies of the conformers are calculated to determine their populations at a given temperature.

-

Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electrostatic potential, are calculated for the most stable conformer.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from commercially available precursors and leading to a fully characterized final product.

Caption: A generalized workflow for the synthesis and structural confirmation of the target molecule.

This comprehensive guide, combining experimental data from a close analog with computational predictions, provides a robust framework for understanding the molecular structure and conformation of this compound. This information is critical for its effective application in drug discovery and the development of advanced chemical sensors.

References

The Acidity of 4-amino-3-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 4-amino-3-fluorophenylboronic acid, a crucial parameter for its application in drug development and as a sensor molecule. This document summarizes the available data, presents detailed experimental protocols for pKa determination, and illustrates key workflows.

Core Data Summary

The acidity of a phenylboronic acid is a critical factor in its interaction with diols, such as sugars, and its overall behavior in biological systems. The electron-withdrawing fluorine atom at the meta-position to the boronic acid group is expected to lower the pKa compared to unsubstituted phenylboronic acid.

| Compound | pKa Value | Measurement Condition | Reference |

| 4-amino-3-fluorophenylboronic acid | 7.8 | Acetylated or attached to acrylamide hydrogels | [1] |

| 4-amino-3-fluorophenylboronic acid pinacol ester | 2.84 (predicted) | Not specified | [2] |

It is important to note that the pKa of 7.8 was determined for a derivatized form of the molecule.[1] While this provides a valuable approximation, the pKa of the free 4-amino-3-fluorophenylboronic acid in aqueous solution may differ. The predicted pKa for the pinacol ester is significantly lower and reflects the different chemical nature of the ester.

Experimental Protocols for pKa Determination

The determination of the pKa value for a compound like 4-amino-3-fluorophenylboronic acid can be achieved through several robust analytical techniques. Potentiometric titration and ¹¹B NMR spectroscopy are two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 15.5 mg of 4-amino-3-fluorophenylboronic acid (assuming a molecular weight of 154.94 g/mol ) to prepare a 1 mM solution in 100 mL of deionized water.

-

To ensure complete dissolution, the solution can be gently heated or sonicated.

-

The ionic strength of the solution should be maintained at a constant level, for example, by adding a background electrolyte like 0.1 M KCl.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

-

Place a known volume of the analyte solution (e.g., 50 mL) in a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point by at least 2-3 pH units.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.

-

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the determination of the pKa by monitoring the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 6 to 10).

-

Prepare a stock solution of 4-amino-3-fluorophenylboronic acid in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

For each pH value, mix a precise volume of the boronic acid stock solution with the corresponding buffer solution in an NMR tube to a final concentration suitable for ¹¹B NMR (e.g., 10-20 mM).

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample at a constant temperature.

-

The chemical shift of the boron signal will change as a function of pH. The trigonal boronic acid (sp²) will have a downfield chemical shift, while the tetrahedral boronate (sp³) will be shifted upfield.

-

-

Data Analysis:

-

Measure the chemical shift (δ) of the boron signal at each pH.

-

Plot the observed chemical shift against the pH of the solution.

-

The resulting data will form a sigmoidal curve.

-

Fit the data to the following equation to determine the pKa: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where:

-

δ_obs is the observed chemical shift at a given pH.

-

δ_acid is the chemical shift of the fully protonated boronic acid.

-

δ_base is the chemical shift of the fully deprotonated boronate.

-

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of 4-amino-3-fluorophenylboronic acid.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination using ¹¹B NMR spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-N-Boc-amino-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-N-Boc-amino-3-fluorophenylboronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a boronic acid moiety, a fluorine atom, and a Boc-protected amine on a phenyl ring, offering multiple avenues for chemical modification and interaction with biological targets.

Molecular Structure

This compound possesses a substituted benzene ring at its core. The key functional groups that influence its spectral properties are:

-

Boronic Acid Group (-B(OH)₂): This group is crucial for various chemical reactions, including Suzuki couplings and interactions with diols. The boron atom and its hydroxyl groups have distinct electronic effects on the aromatic ring.

-

Fluorine Atom (-F): The highly electronegative fluorine atom at position 3 significantly influences the electron distribution in the phenyl ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling with neighboring protons and carbons.

-

N-Boc-amino Group (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group on the amine at position 4 sterically and electronically modifies the molecule. The bulky Boc group can influence the conformation of the molecule, and its carbonyl and tert-butyl groups will be visible in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Estimated ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Estimated) | ¹³C NMR Data (Estimated) | ||

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Atom | Chemical Shift (δ, ppm) |

| ~1.50 | s (9H) | -C(CH₃)₃ | ~28.5 |

| ~7.0-7.2 | m (1H) | Ar-H | ~80.5 |

| ~7.4-7.6 | m (1H) | Ar-H | ~115-125 (with C-F coupling) |

| ~7.8-8.0 | m (1H) | Ar-H | ~125-135 (with C-F coupling) |

| ~8.5 (broad s, 1H) | -NH- | ~135-145 (with C-F coupling) | |

| ~8.0 (broad s, 2H) | -B(OH)₂ | ~150-160 (with C-F coupling) | |

| C-B | Carbon directly attached to boron is often not observed due to quadrupolar relaxation. | ||

| C=O | ~152.0 |

Note: The chemical shifts for the aromatic protons and carbons are presented as ranges due to the complex splitting patterns expected from ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The exact values will be highly dependent on the solvent and experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but solubility should be checked.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.

-

Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-120 ppm.

-

Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Visualizations

Molecular Structure and Key NMR Regions

Caption: Key proton and carbon regions in the NMR spectra.

Experimental Workflow for NMR Characterization

Caption: From sample preparation to final data analysis.

Determining the Solubility of 4-N-Boc-amino-3-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-N-Boc-amino-3-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. The guide details established experimental protocols for solubility determination of boronic acids and outlines key factors influencing their solubility.

Introduction to this compound

This compound is a synthetic organic compound of interest in medicinal chemistry and organic synthesis. The presence of a boronic acid functional group makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The Boc-protected amine and the fluorine substituent can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter for reaction optimization, purification, and formulation in drug development.

Solubility Profile in Organic Solvents

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL at 25°C) |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined experimentally |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined experimentally |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | To be determined experimentally |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | To be determined experimentally |

| Acetonitrile | CH₃CN | 37.5 | To be determined experimentally |

| Methanol | CH₃OH | 32.7 | To be determined experimentally |

| Ethanol | C₂H₅OH | 24.5 | To be determined experimentally |

| Acetone | C₃H₆O | 20.7 | To be determined experimentally |

| Chloroform | CHCl₃ | 4.8 | To be determined experimentally |

| Diethyl ether | (C₂H₅)₂O | 4.3 | To be determined experimentally |

| Methylcyclohexane | C₇H₁₄ | 2.0 | To be determined experimentally |

Experimental Protocols for Solubility Determination

The solubility of boronic acids can be determined using several established methods. A widely used and reliable technique is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.[1][2][3]

Dynamic Method for Solubility Determination

This method is based on the principle of observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Heating and stirring plate with precise temperature control

-

Temperature probe

-

Turbidity sensor or a light source (e.g., laser) and a detector

-

Analytical balance

-

Glass vials or a small reaction vessel

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial.

-

Heating and Stirring: Place the vial on the heating and stirring plate and begin stirring to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the mixture at a constant rate (e.g., 0.1-0.5 °C/min).[1]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the solubility temperature for that specific concentration.

-

Data Collection: Repeat the experiment with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of boronic acids.

Factors Influencing Solubility

The solubility of boronic acids like this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

-

Solute Properties: The crystal lattice energy of the solid form of the compound plays a significant role; a more stable crystal structure will generally lead to lower solubility. The nature of the substituents on the phenyl ring also has a substantial impact. The Boc-protecting group is bulky and non-polar, which may decrease solubility in polar solvents, while the fluorine atom can participate in hydrogen bonding and influence electronic effects.

-

Solvent Properties: The polarity of the solvent is a key determinant. "Like dissolves like" is a general rule, suggesting that solvents with polarities similar to the solute will be more effective. The ability of the solvent to act as a hydrogen bond donor or acceptor can also enhance solubility by interacting with the boronic acid and the N-H group of the carbamate.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.

-

Dehydration of Boronic Acids: It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[3] This transformation can affect solubility measurements, and care should be taken to minimize this side reaction during experiments.

References

4-N-Boc-amino-3-fluorophenylboronic acid material safety data sheet (MSDS)

An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, safety hazards, handling protocols, and relevant experimental procedures.

Section 1: Chemical and Physical Properties

This compound, also known as [3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a substituted phenylboronic acid derivative.[1] Boronic acids are widely used in organic synthesis, particularly in Suzuki cross-coupling reactions to form carbon-carbon bonds.[2][3] The presence of the Boc protecting group on the amine and the fluorine atom on the phenyl ring imparts specific reactivity and properties to the molecule, making it a valuable building block in medicinal chemistry.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | 3-fluoro-4-tert-butoxycarbonylamino-phenylboronic acid, N-Boc-4-amino-3-fluorophenylboronic acid | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [4] |

Note: Quantitative data for properties such as melting point, boiling point, and solubility were not consistently available in the searched literature.

Section 2: Safety and Hazard Information

Understanding the safety and hazards associated with this compound is critical for its safe handling in a laboratory setting.

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Oral Toxicity | Category 4 | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed |

| Skin Irritation | Causes skin irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation |

| Eye Irritation | Causes serious eye irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation |

Source:[5]

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [6][7] |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. | [7] |

| Skin Contact | If on skin, wash with plenty of soap and water. | [7] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Section 3: Handling, Storage, and Disposal

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation | Source |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools. | [1][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive and should be handled and stored under an inert gas. | [1][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [9] |

Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]

Section 4: Experimental Protocols

While specific experimental protocols for this compound were not detailed in the searched results, a synthetic procedure for the closely related compound, 4-amino-3-fluorophenylboronic acid, provides valuable insight into the chemical transformations involving this class of molecules.

Synthesis of 4-amino-3-fluorophenylboronic acid:

The synthesis of 4-amino-3-fluorophenylboronic acid has been reported starting from 4-bromo-2-fluoroaniline.[2][10] The process involves the protection of the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product.[2][10]

Section 5: Signaling Pathways and Biological Activity

The searched literature did not provide specific information on signaling pathways directly modulated by this compound. However, boronic acid derivatives are of significant interest in medicinal chemistry.[3] For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[3] The ability of boronic acids to reversibly bind to diols, such as those found in sugars, has led to their use in the development of glucose-sensing materials.[2][10] The introduction of electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which is advantageous for binding to diols at physiological pH.[2]

Section 6: Toxicological Information

Table 5: Carcinogenicity

| Organization | Classification | Source |

| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen. | [6] |

| ACGIH | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen. | [6] |

| NTP | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen. | [6] |

| OSHA | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | [6] |

Section 7: Transport Information

According to the available safety data sheets, this compound is not classified as a dangerous good for transport.

Table 6: Transport Classification

| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group | Environmental Hazards |

| ADR/RID | No data available | No data available | No data available | No data available | No |

| IMDG | No data available | No data available | No data available | No data available | No |

| IATA | No data available | No data available | No data available | No data available | No |

Source:[1]

References

- 1. echemi.com [echemi.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

The Ascendancy of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular frameworks has become a paramount tool for fine-tuning physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated boronic acids have emerged as exceptionally versatile reagents, driving innovation across various synthetic applications. This technical guide provides an in-depth exploration of the core applications of fluorinated boronic acids, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing their full potential.

Suzuki-Miyaura Cross-Coupling Reactions: The Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the efficient formation of carbon-carbon bonds. Fluorinated boronic acids are pivotal reagents in this reaction, allowing for the introduction of fluorinated aryl and heteroaryl moieties into complex molecules.

The presence of fluorine atoms on the boronic acid can influence the electronic properties of the reagent, which in turn affects its reactivity in the catalytic cycle. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, thereby increasing the Lewis acidity of the boronic acid moiety.[1] While this can be advantageous in some catalytic steps, it can also impact the rate-limiting transmetalation step.[1] Generally, electron-rich boronic acids tend to exhibit higher reactivity in Suzuki-Miyaura couplings.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [1]

| Boronic Acid/Ester | Product | Yield (%) |

| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |

| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |

| 4-Cyanophenyl boronic acid | 2-(4-Cyanophenyl)pyridine | 10 |

| 4-Methoxyphenyl boronic acid | 2-(4-Methoxyphenyl)pyridine | 48 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid with an Aryl Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with an aryl halide.[2][3]

Materials:

-

Fluorinated pyridine boronic acid (1.2-1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

-

Base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

-

Schlenk flask or sealable reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask or sealable reaction vial, add the fluorinated pyridine boronic acid, the aryl halide, and the base.

-

Add the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Copper-Mediated Trifluoromethylation: Introducing the CF₃ Group

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Copper-mediated oxidative cross-coupling of aryl and vinyl boronic acids with a trifluoromethyl source provides a powerful method for introducing this important functional group.

This transformation can be achieved under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool in late-stage functionalization.

Table 2: Substrate Scope of Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids [4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Trifluoromethylbenzene | 82 |

| 2 | 4-Methylphenylboronic acid | 1-Methyl-4-(trifluoromethyl)benzene | 85 |

| 3 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 88 |

| 4 | 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 75 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,4-Bis(trifluoromethyl)benzene | 68 |

| 6 | 2-Methylphenylboronic acid | 1-Methyl-2-(trifluoromethyl)benzene | 78 |

Experimental Protocol: Copper-Mediated Oxidative Trifluoromethylation of an Arylboronic Acid

The following is a representative protocol for the copper-mediated trifluoromethylation of an arylboronic acid.[4][5]

Materials:

-

Arylboronic acid (1.0 equivalent)

-

Copper catalyst (e.g., [Cu(OTf)]₂·C₆H₆)

-

Trifluoromethylating agent (e.g., TMSCF₃)

-

Oxidant (e.g., Ag₂CO₃)

-

Ligand (e.g., 1,10-phenanthroline)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (e.g., Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a nitrogen-filled glovebox, add the copper catalyst and ligand to a Schlenk tube.

-

Add the anhydrous solvent and the trifluoromethylating agent.

-

Stir the mixture at the desired temperature.

-

Slowly add a solution of the arylboronic acid in the anhydrous solvent to the reaction mixture using a syringe pump.

-

Add the oxidant to the reaction mixture.

-

Continue stirring at the specified temperature for the required reaction time.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the trifluoromethylated arene.

Positron Emission Tomography (PET) Imaging: Radiolabeling with ¹⁸F

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay properties. Fluorinated arylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The copper-mediated radiofluorination of arylboronic acids with K¹⁸F provides a mild and general method for introducing the ¹⁸F label.

This method is compatible with a range of functional groups and is effective for the radiofluorination of electron-deficient, -neutral, and -rich aryl-, heteroaryl-, and vinylboronic acids.

Table 3: Radiochemical Yields (RCC) for the Copper-Mediated ¹⁸F-Fluorination of Various Boronic Acids [6]

| Entry | Substrate | Product | RCC (%) |

| 1 | 4-Acetylphenylboronic acid | [¹⁸F]4-Fluoroacetophenone | 61 ± 8 |

| 2 | 4-Cyanophenylboronic acid | [¹⁸F]4-Fluorobenzonitrile | 55 ± 7 |

| 3 | 4-Nitrophenylboronic acid | [¹⁸F]1-Fluoro-4-nitrobenzene | 48 ± 6 |

| 4 | Phenylboronic acid | [¹⁸F]Fluorobenzene | 45 ± 5 |

| 5 | 4-Methoxyphenylboronic acid | [¹⁸F]4-Fluoroanisole | 39 ± 9 |

| 6 | 3,4,5-Trimethoxyphenylboronic acid | 1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |

Experimental Protocol: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Acid for PET Imaging

The following protocol outlines a general procedure for the copper-mediated ¹⁸F-radiofluorination of an arylboronic acid.[6]

Materials:

-

Arylboronic acid precursor

-

[¹⁸F]Fluoride (as K¹⁸F)

-

Copper(II) triflate (Cu(OTf)₂)

-

Pyridine

-

Anhydrous dimethylformamide (DMF)

-

Reaction vial

-

Automated radiochemistry synthesis module or hot cell

-

HPLC for purification

Procedure:

-

[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vial using a solution of K₂CO₃ and Kryptofix 2.2.2. in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride.

-

Reaction Mixture Preparation: In a separate vial, prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.

-

Radiolabeling Reaction: Add the solution from step 2 to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110 °C for 20 minutes.

-

Quenching and Purification: After cooling, quench the reaction with water. Purify the crude product by reverse-phase HPLC to isolate the ¹⁸F-labeled arene.

-

Formulation: The purified ¹⁸F-labeled tracer is formulated in a suitable vehicle for injection (e.g., saline with ethanol).

Boronate Affinity Chromatography: Purification of Glycoproteins

Boronic acids have a unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature that is exploited in boronate affinity chromatography for the selective separation of glycoproteins, saccharides, and other diol-containing biomolecules. The binding and elution are typically controlled by pH.

Fluorinated boronic acids can be incorporated into stationary phases to enhance the performance of boronate affinity materials. The electron-withdrawing fluorine atoms can lower the pKa of the boronic acid, allowing for binding at a more neutral pH, which can be beneficial for the stability of sensitive biomolecules.

Table 4: Binding Capacity and Elution Conditions for Boronate Affinity Chromatography of Ovalbumin [7]

| Affinity Material | Binding Capacity (mg/g) | Binding pH | Elution Conditions |

| Zr-MOF@S-S@B | 625.5 | 7.4 | Dithiothreitol (DTT) solution at pH 7.4 |

Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography

This protocol describes a general procedure for the enrichment of a glycoprotein from a complex mixture using a boronate affinity column.

Materials:

-

Boronate affinity chromatography column

-

Binding buffer (alkaline pH, e.g., pH 8.5)

-

Elution buffer (acidic pH, e.g., pH 4.5, or containing a competing diol like sorbitol)

-

Protein sample containing the target glycoprotein

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of binding buffer.

-

Sample Loading: Load the protein sample onto the equilibrated column.

-

Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

-

Elution: Elute the bound glycoproteins by switching to the elution buffer.

-

Fraction Collection: Collect the eluted fractions.

-

Analysis: Analyze the collected fractions for the presence of the target glycoprotein using appropriate methods (e.g., SDS-PAGE, Western blot, or mass spectrometry).

-

Column Regeneration: Regenerate the column by washing with several column volumes of binding buffer followed by a storage solution as recommended by the manufacturer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Electrophilic Fluorination of Aryl Boronic Acids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Aryl fluorides are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties that fluorine imparts. Among the various synthetic strategies, the electrophilic fluorination of aryl boronic acids and their derivatives has emerged as a powerful and versatile method for the construction of C-F bonds. This technical guide provides a comprehensive overview of the core principles, reaction methodologies, and practical applications of this important transformation.

Introduction to Electrophilic Fluorination of Aryl Boronic Acids

The conversion of a carbon-boron bond to a carbon-fluorine bond via an electrophilic fluorinating agent offers a distinct advantage over traditional methods such as the Balz-Schiemann reaction. This approach often proceeds under milder conditions, exhibits broad functional group tolerance, and allows for late-stage fluorination of complex molecules, a critical aspect in drug discovery and development. The reaction generally involves the interaction of an aryl boronic acid, or its corresponding ester or trifluoroborate salt, with an electrophilic fluorine source ("F+"), frequently mediated by a transition metal catalyst.

Key Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents have been developed and successfully employed in the fluorination of aryl boronic acids. The choice of reagent is critical and often depends on the substrate, the catalytic system, and the desired reactivity.

-

N-F Reagents: This class of reagents is the most widely used due to their stability, commercial availability, and tunable reactivity.

-

Selectfluor® (F-TEDA-BF₄): A highly popular, crystalline, and user-friendly reagent.[1] It is a powerful electrophilic fluorine donor suitable for a wide range of substrates.[1]

-

N-Fluorobenzenesulfonimide (NFSI): A mild and versatile electrophilic fluorinating agent.[2]

-

N-Fluoropyridinium Salts: (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate) These reagents exhibit varying degrees of reactivity based on the substituents on the pyridine ring.[3][4]

-

-

Acetyl Hypofluorite (AcOF): A highly reactive fluorinating agent prepared from diluted fluorine gas.[5][6][7] It enables rapid and efficient fluorination under mild, metal-free conditions.[5]

Reaction Methodologies and Mechanisms

The electrophilic fluorination of aryl boronic acids can be broadly categorized into metal-free, copper-catalyzed, and palladium-catalyzed methods. Each approach possesses unique characteristics in terms of substrate scope, reaction conditions, and mechanism.

Metal-Free Electrophilic Fluorination

Direct fluorination of aryl boronic acids without a metal catalyst is achievable, particularly with highly reactive fluorinating agents like acetyl hypofluorite.

Mechanism with Acetyl Hypofluorite: The reaction is proposed to proceed through the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the electrophilic transfer of fluorine to the aryl ring, leading to an ipso-substitution.[5] For aryl boronic acids bearing electron-donating groups, this transformation is typically fast and high-yielding.[5][8] However, with electron-withdrawing groups at the para-position, a competition between ipso-substitution and fluorination ortho to the boronic acid can be observed.[5][8]

General Workflow for Metal-Free Fluorination:

Caption: General workflow for metal-free electrophilic fluorination.

Copper-Catalyzed Electrophilic Fluorination

Copper catalysis has been extensively explored for the fluorination of aryl boronic acids and their derivatives, particularly aryl boronate esters. These methods are attractive due to the low cost and low toxicity of copper.

Mechanism of Copper-Catalyzed Fluorination: A widely accepted mechanism involves the oxidation of a Cu(I) species to a Cu(III) intermediate by the electrophilic fluorinating agent.[9][10] This is followed by a rate-limiting transmetalation of the aryl group from the boronate ester to the Cu(III) center.[9][10] The resulting aryl-copper(III)-fluoride complex then undergoes rapid carbon-fluorine reductive elimination to afford the aryl fluoride product and regenerate a Cu(I) species.[9][10]

Catalytic Cycle of Copper-Mediated Fluorination:

Caption: Proposed catalytic cycle for copper-mediated fluorination.

Palladium-Catalyzed Electrophilic Fluorination

Palladium catalysis offers a powerful platform for the fluorination of aryl boronic acid derivatives, particularly aryl trifluoroborates. These reactions are often operationally simple and can be performed on a large scale.[11]

Mechanism of Palladium-Catalyzed Fluorination: The mechanism of palladium-catalyzed fluorination is distinct from other arene fluorination reactions. It is proposed to proceed through a single-electron-transfer (SET) pathway involving a Pd(III) intermediate.[11] The catalytic cycle is initiated by the oxidation of a Pd(II) precatalyst by the electrophilic fluorinating agent (e.g., Selectfluor) to generate a Pd(III) species. This is followed by a fluorine atom transfer to the aryl trifluoroborate and subsequent electron transfer to the Pd(III) intermediate to regenerate the Pd(II) catalyst and release the aryl fluoride product.[11]

Catalytic Cycle of Palladium-Mediated Fluorination:

Caption: Proposed catalytic cycle for palladium-catalyzed fluorination.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the electrophilic fluorination of various aryl boronic acids and their derivatives under different catalytic systems.

Table 1: Copper-Mediated Fluorination of Arylboronate Esters [9]

| Entry | Arylboronate Ester (ArBPin) | Product | Yield (%) |

| 1 | 4-Butylphenylboronate | 1-Butyl-4-fluorobenzene | 85 |

| 2 | 4-Acetylphenylboronate | 4-Fluoroacetophenone | 78 |

| 3 | 4-Cyanophenylboronate | 4-Fluorobenzonitrile | 65 |

| 4 | 4-(Methoxycarbonyl)phenylboronate | Methyl 4-fluorobenzoate | 81 |

| 5 | 3-Nitrophenylboronate | 1-Fluoro-3-nitrobenzene | 72 |

| 6 | 2-Methylphenylboronate | 2-Fluorotoluene | 73 |

| 7 | Naphthalen-2-ylboronate | 2-Fluoronaphthalene | 83 |

Table 2: Palladium-Catalyzed Fluorination of Aryl Trifluoroborates [11]

| Entry | Aryl Trifluoroborate (ArBF₃K) | Product | Yield (%) |

| 1 | 4-Phenoxyphenyl trifluoroborate | 4-Fluorobiphenyl | 99 |

| 2 | 4-Cyanophenyl trifluoroborate | 4-Fluorobenzonitrile | 96 |

| 3 | 4-(Ethoxycarbonyl)phenyl trifluoroborate | Ethyl 4-fluorobenzoate | 71 |

| 4 | 4-Hydroxyphenyl trifluoroborate | 4-Fluorophenol | 74 |

| 5 | 4-Carboxyphenyl trifluoroborate | 4-Fluorobenzoic acid | 81 |

| 6 | 4-Bromophenyl trifluoroborate | 1-Bromo-4-fluorobenzene | 96 |

| 7 | 4-(Boc-amino)phenyl trifluoroborate | tert-Butyl (4-fluorophenyl)carbamate | 74 |

Table 3: Metal-Free Fluorination with Acetyl Hypofluorite [5]